5-methyl-3-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-4-carboxamide
Description
5-METHYL-3-PHENYL-N-[(2-PHENYL-13-THIAZOL-4-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that features a thiazole ring, an oxazole ring, and various phenyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C21H17N3O2S |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
5-methyl-3-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C21H17N3O2S/c1-14-18(19(24-26-14)15-8-4-2-5-9-15)20(25)22-12-17-13-27-21(23-17)16-10-6-3-7-11-16/h2-11,13H,12H2,1H3,(H,22,25) |
InChI Key |
ZJXSJZHBLOINHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCC3=CSC(=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-METHYL-3-PHENYL-N-[(2-PHENYL-13-THIAZOL-4-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through the reaction of α-haloketones with thioamides . The oxazole ring can be synthesized via cyclization reactions involving α-haloketones and amides . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the oxazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, using reagents like halogens or nitrating agents.
Cyclization: The formation of the oxazole and thiazole rings involves cyclization reactions under acidic or basic conditions.
Scientific Research Applications
5-METHYL-3-PHENYL-N-[(2-PHENYL-13-THIAZOL-4-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-METHYL-3-PHENYL-N-[(2-PHENYL-13-THIAZOL-4-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with various molecular targets. The thiazole and oxazole rings can interact with enzymes and receptors, potentially inhibiting their activity . This compound may also interfere with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar compounds include other thiazole and oxazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
5-METHYL-3-PHENYL-N-[(2-PHENYL-13-THIAZOL-4-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and potential biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
